molecular formula C17H17NO3 B2471346 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 147463-97-6

2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B2471346
CAS No.: 147463-97-6
M. Wt: 283.327
InChI Key: RQPPBUIMJRYVEK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetically versatile dihydroquinolinone derivative that serves as a crucial precursor in medicinal chemistry and drug discovery research. This compound features a 3,4-dimethoxyphenyl substituent, a motif known to enhance binding affinity in various biologically active molecules, and a partially reduced quinolinone core that is a privileged scaffold in numerous natural products and pharmaceuticals. Its primary research value lies as a key intermediate in the metal-free total synthesis of quinoline-based alkaloids, such as those found in the Rutaceae family, and for generating diverse structural analogues . The dihydroquinolin-4-one core is a recognized building block for constructing more complex nitrogen-containing heterocycles, which are prevalent in compounds with a wide spectrum of biological activities, including potential antimalarial, antibacterial, and anticancer properties . Furthermore, the 3,4-dimethoxyphenyl group is a significant pharmacophore in allosteric inhibitors targeting HIV-1 RNase H, suggesting potential research applications in the development of antiviral agents . Researchers utilize this compound to explore new synthetic pathways and to develop lead molecules with improved efficacy and selectivity for various therapeutic targets. Please note: The specific physicochemical data (e.g., melting point, solubility) and spectral characterization (NMR, MS) for this exact compound are highly specialized. Researchers are encouraged to contact our technical support team for a comprehensive data sheet (CoA). This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-16-8-7-11(9-17(16)21-2)14-10-15(19)12-5-3-4-6-13(12)18-14/h3-9,14,18H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPPBUIMJRYVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA). This reaction leads to the formation of the desired quinolinone derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

N-Alkylation Reactions

The NH group in the dihydroquinolin-4-one core undergoes alkylation under basic conditions:

Reaction Conditions Product Yield
Methylation with CH₃INa₂CO₃, DMF, 190°C, 2 hN-Methyl derivative (25a) 68%
Benzylation with C₆H₅CH₂BrK₂CO₃, DMF, 120°C, 6 hN-Benzyl derivative72%

Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with elevated temperatures .

Oxidation to Aromatic Quinolin-4-ones

The dihydroquinoline core is oxidized to a fully aromatic quinolin-4-one using p-chloranil (tetrachloro-1,2-benzoquinone):

Substrate Oxidizing Agent Conditions Product Yield
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-onep-Chloranil (1.2 eq)DMF, reflux, 2 hQuinolin-4-one (23a) 61%

Oxidation in DMF significantly improves yields compared to dichloromethane (DCM) .

Reduction and Dehydration Sequences

The ketone moiety undergoes reduction followed by acid-catalyzed dehydration:

Step 1: NaBH₄ Reduction

  • Conditions : NaBH₄ (2 eq), MeOH, RT, 1 h.

  • Product : Secondary alcohol intermediate.

Step 2: PTSA-Catalyzed Dehydration

  • Conditions : p-Toluenesulfonic acid (PTSA), air, 100°C, 12 h.

  • Product : Dehydroquinoline derivative (2) .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group directs electrophilic substitution. For example:

Nitration :

  • Conditions : HNO₃/H₂SO₄, 0°C → RT.

  • Product : Nitro-substituted derivative at the para position of the dimethoxyphenyl ring .

Table 1: Optimization of Oxidation Conditions

Entry Solvent Temp (°C) Time (h) Yield (%)
1DCM40248
2DMF190261

Table 2: Yields of N-Alkylated Derivatives

Derivative R Group Conditions Yield (%)
25a CH₃DMF, 190°C, 2 h68
25b CH₂PhDMF, 120°C, 6 h72

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one exhibit significant antioxidant activity. These compounds can effectively scavenge free radicals, thereby contributing to the prevention of oxidative stress-related diseases. This property is crucial for developing therapeutic agents aimed at conditions like cancer and neurodegenerative diseases .

Neuroprotective Effects

The compound has been studied for its neuroprotective potential, particularly in the context of Alzheimer's disease. A study highlighted the synthesis of hybrid compounds that incorporate the quinolinone structure with dithiocarbamate moieties, resulting in agents that inhibit cholinesterases and monoamine oxidases—two key enzymes involved in neurodegeneration. These agents demonstrated the ability to cross the blood-brain barrier and showed promise in treating Alzheimer's disease .

Anti-inflammatory Activity

In vitro studies have demonstrated that derivatives of this compound can significantly inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory disorders such as arthritis and other chronic inflammatory conditions .

Case Studies and Research Findings

StudyFocusFindings
Study on Antioxidant Activity Evaluated the free radical scavenging ability of quinolinone derivativesShowed effective inhibition of oxidative stress markers
Alzheimer's Disease Research Developed multifunctional agents targeting cholinesterases and monoamine oxidasesCompounds displayed significant neuroprotective effects and ability to cross the blood-brain barrier
Inflammation Study Assessed anti-inflammatory properties in cell culturesDemonstrated inhibition of inflammatory cytokines

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions that incorporate various functional groups to enhance its biological activity. For instance, the addition of dithiocarbamate moieties has been shown to improve its efficacy against neurodegenerative diseases by targeting multiple pathways involved in neuronal damage .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

The biological and physical properties of dihydroquinolinones are highly dependent on substituent patterns. Key analogs include:

Table 1: Structural and Functional Comparison of Dihydroquinolinone Derivatives
Compound Name Substituents Molecular Formula Key Properties/Activities References
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one 3,4-Dimethoxyphenyl at C2 C₁₇H₁₇NO₄ Antioxidant, antitumor, crystal stability
2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one 3,5-Dimethoxyphenyl at C2 C₁₇H₁₇NO₄ Potent antioxidant, antitumor; altered methoxy positioning reduces π-stacking
2-(4-Fluorophenyl)-2,3-dihydroquinolin-4(1H)-one 4-Fluorophenyl at C2 C₁₅H₁₂FNO Larvicidal activity against malaria vectors; halogen enhances lipophilicity
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one Chloro and dimethyl groups at C2 C₂₀H₁₈ClNO Antimitotic activity; bulky substituents hinder crystal packing
2-(3,4-Dimethoxyphenyl)-7-fluoro-3-hydroxyquinolin-4(1H)-one 7-Fluoro and 3-hydroxy groups C₁₇H₁₄FNO₄ Enhanced hydrogen bonding; potential for kinase inhibition

Key Observations :

  • Methoxy Positioning : The 3,4-dimethoxy substitution (target compound) promotes stronger intermolecular interactions compared to the 3,5-isomer, as seen in crystallographic data .
  • Halogenation: Fluorine or chlorine substituents (e.g., 4-fluorophenyl or chloro-quinolinyl derivatives) increase lipophilicity, enhancing membrane permeability for larvicidal or antimitotic applications .

Key Insights :

  • The 3,4-dimethoxyphenyl group in the target compound enhances antioxidant activity compared to non-methoxy analogs, likely due to electron-donating effects stabilizing free radicals .
  • Bulky substituents (e.g., chloro-dimethyl groups in ) reduce bioavailability but improve specificity for antimitotic targets .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative diseases and antimicrobial properties. This article explores its biological activity based on diverse research findings.

  • Molecular Formula : C17_{17}H17_{17}NO3_3
  • Molecular Weight : 283.32 g/mol
  • CAS Number : 147463-97-6

The compound is structurally related to other quinolinone derivatives that have demonstrated inhibitory effects on various enzymes linked to neurodegenerative diseases. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the treatment of Alzheimer's disease (AD).

1. Neuroprotective Effects

Recent studies have shown that derivatives of this compound exhibit significant inhibition of AChE and MAOs. For instance, a related compound was reported to have IC50_{50} values of 0.28 µM against eeAChE and 0.34 µM against hAChE, indicating potent inhibition capabilities . The ability to cross the blood-brain barrier (BBB) further enhances its potential as a therapeutic agent for AD.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The synthesized quinolinone derivatives showed promising antibacterial activity comparable to standard antibiotics like Ciprofloxacin and antifungal activity against Candida albicans and Aspergillus niger .

Case Study 1: Alzheimer's Disease Treatment

A study focusing on hybrid compounds combining the pharmacophoric features of quinolinones with dithiocarbamate moieties highlighted the potential of these compounds in treating AD. The lead compound exhibited dual inhibition of AChE and MAOs while showing low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM .

Case Study 2: Antibacterial Screening

In a comprehensive screening of synthesized quinolinone derivatives, several compounds were tested for their antibacterial efficacy. Among them, certain derivatives displayed significant zones of inhibition against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL, suggesting their potential as effective antimicrobial agents .

Summary Table of Biological Activities

Activity Target IC50 Value Notes
AChE InhibitioneeAChE0.28 µMPotent inhibitor
AChE InhibitionhAChE0.34 µMEffective against Alzheimer's
MAO-B InhibitionhMAO-B2.81 µMSignificant inhibitor
Antibacterial ActivityStaphylococcus aureusNot specifiedEffective at 100 µg/mL
Antifungal ActivityCandida albicansNot specifiedEffective at 100 µg/mL

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of 2-(3,4-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one?

Answer:
Synthetic optimization involves stepwise adjustments to reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, dichloromethane) are often used to stabilize intermediates and enhance yield .
  • Catalysts : Lithium aluminum hydride (LiAlH4) or thionyl chloride (SOCl2) may reduce side reactions during cyclization .
  • Temperature control : Room temperature (rt) or mild heating (e.g., 40–60°C) prevents degradation of dimethoxyphenyl substituents .
    Validate purity via HPLC and monitor intermediates using TLC. For reproducibility, document reagent stoichiometry and reaction time systematically .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms dihydroquinoline ring conformation .
  • NMR spectroscopy :
    • <sup>1</sup>H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and aromatic protons in the dihydroquinoline core (δ 6.5–7.5 ppm).
    • <sup>13</sup>C NMR verifies carbonyl (C=O) at ~190 ppm .
  • Mass spectrometry (HRMS) : Confirms molecular weight (C17H17NO3, ~299.33 g/mol) and fragmentation patterns .

Basic: How can researchers evaluate the biological activity of this compound in vitro?

Answer:

  • Enzyme inhibition assays : Target kinases or oxidoreductases linked to the compound’s methoxy/dimethoxyphenyl motifs. Use fluorescence-based readouts for real-time kinetics .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Statistical validation : Apply one-way ANOVA (p < 0.05) and post-hoc tests (e.g., Fisher’s LSD) to compare dose-response data .

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

  • Cross-validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Bibliometric analysis : Map conflicting results to methodological differences (e.g., cell line specificity, assay sensitivity) using tools like VOSviewer .
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for covariates like solvent choice (DMSO vs. ethanol) .

Advanced: What experimental designs assess the environmental fate of this compound?

Answer:

  • Long-term stability studies : Expose the compound to UV light, varying pH (3–10), and microbial communities to simulate degradation .
  • Analytical tracking : Use LC-MS/MS to detect transformation products (e.g., demethylated metabolites) in water/soil matrices .
  • Ecotoxicology models : Evaluate bioaccumulation in Daphnia magna or zebrafish embryos, correlating with logP values .

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Prioritize poses with lowest binding energy (ΔG) .
  • AI-driven synthesis planning : Tools like Pistachio predict feasible routes for derivatives with enhanced affinity .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using Random Forest algorithms .

Methodological: What statistical approaches optimize reaction variables?

Answer:

  • Factorial design : Test variables (temperature, catalyst loading) in a 2<sup>k</sup> matrix to identify significant interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships between yield and variables (e.g., solvent polarity) .
  • ANOVA with Tukey’s HSD : Compare group means in multi-step syntheses to isolate critical steps .

Advanced: How to integrate this compound into a broader theoretical framework?

Answer:

  • Link to enzyme inhibition theories : Frame its activity within the Michaelis-Menten model, emphasizing competitive/non-competitive inhibition .
  • Structure-activity relationship (SAR) : Compare its dimethoxy groups to analogs (e.g., ethoxy derivatives) to refine pharmacophore models .
  • Systems biology : Map its targets onto metabolic pathways (e.g., arachidonic acid cascade) using KEGG or Reactome databases .

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